molecular formula C16H12BrClF3NO2 B6085268 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Katalognummer B6085268
Molekulargewicht: 422.62 g/mol
InChI-Schlüssel: OEKKYDXOADNYLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, also known as BTF, is a synthetic compound that has been widely used in scientific research. BTF is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in the regulation of glucose and lipid metabolism.

Wirkmechanismus

2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a competitive inhibitor of PTP1B, which means that it binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. PTP1B is involved in the dephosphorylation of several key signaling molecules, including insulin receptor substrate 1 (IRS-1) and signal transducer and activator of transcription 3 (STAT3). Inhibition of PTP1B by 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide leads to increased phosphorylation of these substrates and improved insulin signaling.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has been shown to improve glucose and lipid metabolism in animal models of obesity and diabetes. 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide treatment leads to decreased blood glucose and insulin levels, increased insulin sensitivity, and improved lipid profiles. 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has also been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in various physiological and pathological conditions. However, 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has some limitations in lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide also has a short half-life in vivo, which requires frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the research on 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide and its potential therapeutic applications. One direction is to develop more potent and selective inhibitors of PTP1B based on the structure of 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide. Another direction is to investigate the effects of long-term 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide treatment on metabolic and inflammatory parameters in animal models. The use of 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide in combination with other drugs or therapies for the treatment of metabolic disorders and cancer is also an area of future research. Additionally, the development of 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide analogs with improved pharmacokinetic properties and reduced toxicity is an important direction for future studies.
Conclusion:
In conclusion, 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has been widely used in scientific research as a tool to study the role of PTP1B in metabolic disorders and cancer. 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a potent inhibitor of PTP1B, which leads to improved glucose and lipid metabolism and anti-inflammatory effects. 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has some advantages and limitations for lab experiments, and there are several future directions for the research on 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide and its potential therapeutic applications.

Synthesemethoden

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 4-bromo-3-methylphenol with sodium hydride, followed by the reaction of the resulting product with 4-chloro-3-(trifluoromethyl)aniline in the presence of cesium carbonate. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid. The yield of 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is around 60%, and the purity can be further improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has been extensively used in scientific research as a tool to study the role of PTP1B in metabolic disorders such as obesity and diabetes. PTP1B has been shown to negatively regulate insulin signaling, and its inhibition by 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide leads to improved glucose and lipid metabolism in animal models. 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has also been used to study the role of PTP1B in cancer, as PTP1B is overexpressed in many types of cancer and is associated with tumor growth and metastasis.

Eigenschaften

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClF3NO2/c1-9-6-11(3-4-13(9)17)24-8-15(23)22-10-2-5-14(18)12(7-10)16(19,20)21/h2-7H,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKKYDXOADNYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.